molecular formula C9H9FO B2432608 2-Cyclopropyl-4-fluorophenol CAS No. 1232774-27-4

2-Cyclopropyl-4-fluorophenol

Cat. No.: B2432608
CAS No.: 1232774-27-4
M. Wt: 152.168
InChI Key: UHUQSDNPQTYCEE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-fluorophenol is an organic compound with the molecular formula C9H9FO It is a phenolic compound characterized by the presence of a cyclopropyl group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-fluorophenol can be achieved through several methods. One common approach involves the cyclization of 2-amino-4’-fluoro-benzophenone with 3-cyclopropyl-3-oxo propionate under the catalytic action of zinc triflate (Zn(OTf)2) . Another method includes the reduction of 2-cyclopropyl-4-(4’-fluorophenyl) quinoline-3-carboxylic acid ester using potassium borohydride (KBH4) in the presence of magnesium chloride (MgCl2) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclopropyl-4-fluorocyclohexanol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropyl-4-fluoroquinone.

    Reduction: Formation of cyclopropyl-4-fluorocyclohexanol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-Cyclopropyl-4-fluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, influencing their activity. The cyclopropyl and fluorine groups contribute to the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluorophenol
  • 5-Fluoro-2-isopropoxyphenol
  • 4-(Benzyloxy)-3-fluorophenol

Uniqueness

2-Cyclopropyl-4-fluorophenol is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenolic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications compared to its similar counterparts .

Properties

IUPAC Name

2-cyclopropyl-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUQSDNPQTYCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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